(1R,2R,5R)-tert-Butyl Edoxaban is a chemical compound that serves as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used primarily for the treatment and prevention of thromboembolic disorders. Edoxaban functions by selectively inhibiting factor Xa, a crucial enzyme in the coagulation cascade. The compound is classified under Novel Oral Anticoagulants and is significant in modern pharmacotherapy due to its efficacy and safety profile in managing conditions like atrial fibrillation and venous thromboembolism .
The synthesis of (1R,2R,5R)-tert-Butyl Edoxaban typically involves multiple steps that include the formation of the core cyclohexane structure followed by the introduction of functional groups. The synthesis can be performed through various organic reactions such as condensation, cyclization, and substitution reactions.
The molecular formula for (1R,2R,5R)-tert-Butyl Edoxaban is with a molecular weight of 467.95 g/mol. The compound features a complex stereochemistry with specific chiral centers at positions 1, 2, and 5 on the cyclohexane ring.
(1R,2R,5R)-tert-Butyl Edoxaban can undergo various chemical reactions:
The mechanism of action for (1R,2R,5R)-tert-Butyl Edoxaban involves the selective inhibition of factor Xa within the coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This inhibition leads to an anticoagulant effect that is critical in preventing blood clots during various medical conditions such as atrial fibrillation and after surgeries .
(1R,2R,5R)-tert-Butyl Edoxaban primarily serves as an intermediate in the synthesis of Edoxaban itself. Its applications extend to:
Traditional azide-based routes to chiral amines entail significant safety risks due to the formation of explosive hydrazoic acid (HN₃). Modern Edoxaban synthesis employs innovative nucleophilic displacement strategies to eliminate azide reagents entirely. A prominent method utilizes N,N-ditosylimide derivatives, where chiral amines are converted to activated intermediates displaced by alkoxides or amines with 70–87% inversion of configuration [7] [9]. This approach avoids azide handling while maintaining stereochemical fidelity.
The 2,4,6-triphenylpyridinium salt method offers enhanced stereocontrol. Chiral amines react with 2,4,6-triphenylpyrylium tetrafluoroborate to form pyridinium intermediates, which undergo nucleophilic substitution by azide, hydroxide, or cyanide anions with 96–100% inversion [5] [7]. This method is particularly valuable for synthesizing silodosin intermediates—structurally analogous to Edoxaban precursors—demonstrating its applicability to complex pharmaceutical amines [7].
The assembly of Edoxaban’s core structure relies on sequential coupling reactions with rigorous stereochemical control. A critical step involves the condensation of (1S,2R,4S)-1-amino-4-(dimethylaminocarbonyl)cyclohexyl-2-t-butyl carbamate oxalate with 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid hydrochloride [1] [4]. This reaction proceeds in acetonitrile at 60°C with triethylamine as a base, achieving near-quantitative yields by suppressing epimerization at chiral centers.
For the thiazolidine coupling segment, Pd-catalyzed carbonylative amidation proves essential. The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold couples with the cyclohexylcarbamate intermediate via Pd(OAc)₂/Xantphos catalysis, utilizing CO gas to generate the acylating agent in situ [4]. This method bypasses unstable acid chloride intermediates, enhancing reaction safety and purity.
The tert-butoxycarbonyl (Boc) group serves dual roles in Edoxaban synthesis: stereochemical preservation and functional group masking. Strategic Boc deprotection-protection sequences enable selective amide bond formation at specific positions. For example, global deprotection of diamino intermediates under acidic conditions (methylsulfonic acid/acetonitrile) generates reactive amines, which are selectively reprotected at C2 using di-tert-butyl dicarbonate [(Boc)₂O] [1] [9].
The kinetic preference of Boc migration between adjacent amines (ΔG‡ = 18–22 kcal/mol) allows for isomer resolution. In the synthesis of non-natural stereoisomers, Mitsunobu reactions invert C2 hydroxyl configuration prior to Boc protection, while base-catalyzed epimerization (DBU/CH₃CN) corrects C5 carboxamide stereochemistry [9]. This dynamic protection strategy achieves diastereomeric ratios >20:1, essential for isolating the (1R,2R,5R) isomer.
Supported palladium catalysts are indispensable for alkene and nitro group reductions in Edoxaban precursors. Pd/C (5 wt%) with wood-based activated carbon (surface area: 980 m²/g) demonstrates exceptional activity in hydrogenating aryl nitro groups and olefinic bonds [8]. The catalyst’s efficiency derives from Pd nanoparticle size (2.6 nm avg.) and carbide phase formation (in situ EXAFS studies confirm Pd-C bonds during ethylene hydrogenation), which modulate hydrogen adsorption strength and prevent over-reduction [8].
Critical to chemoselectivity is the electronic state of Pd nanoparticles. Electron-deficient Pdδ⁺ sites (from interaction with acidic carbon supports) favor partial hydrogenation of imines over competing carbonyl reduction. This selectivity is vital when reducing the enone moiety in intermediates like 3-cyclohexene-1-carboxamide without affecting adjacent carboxamide groups [3] [8]. Catalyst recycling studies show consistent performance over 5 cycles with <3% Pd leaching, meeting sustainability benchmarks for large-scale applications.
Solvent polarity and viscosity directly impact reaction kinetics, mass transfer, and crystallization efficiency in Edoxaban synthesis. Acetonitrile (MeCN) emerges as the optimal solvent for multiple steps:
Table 2: Solvent Performance in Critical Synthesis Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Purity (%) | Viscosity (cP) |
---|---|---|---|---|---|
Boc deprotection | MeCN | 25–35 | 98 | 99.8 | 0.38 |
Cyclohexyl-amide coupling | MeCN | 60 | 95 | 99.5 | 0.36 |
Final crystallization | MeCN/H₂O (4:1) | 10 | 92 | 99.9 | 0.78 |
Notably, substituting tetrahydrofuran (THF) in coupling steps increases viscosity (0.55 cP at 60°C) and reduces yields by 15% due to inferior solvation of zwitterionic transition states [4]. For hydrogenations, ethanol/water (9:1) mixtures enhance Pd/C catalyst wetting, improving H₂ diffusion and reducing reaction times by 40% versus pure THF [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1